molecular formula C12H6ClF4N B1391546 3-Chloro-2-(3-fluorophenyl)-6-(trifluoromethyl)pyridine CAS No. 1214340-11-0

3-Chloro-2-(3-fluorophenyl)-6-(trifluoromethyl)pyridine

Cat. No. B1391546
CAS RN: 1214340-11-0
M. Wt: 275.63 g/mol
InChI Key: QNHZDBGSGMKZDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such compounds typically involves methods such as nucleophilic aromatic substitution or electrophilic aromatic substitution, depending on the starting materials and the specific structure of the final product .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with chlorine, fluorine, and trifluoromethyl groups at the 3rd, 2nd, and 6th positions, respectively .


Chemical Reactions Analysis

The chemical reactions of halopyridines are diverse and depend on the specific substituents present on the pyridine ring. They can undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution, as well as reactions typical of halides, such as nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors such as the presence of halogens and the specific arrangement of these atoms in the molecule can influence properties like boiling point, melting point, solubility, and reactivity .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemical compounds with appropriate safety precautions, especially when the specific hazards are not known .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, investigating its potential biological activity, and developing methods for its synthesis .

properties

IUPAC Name

3-chloro-2-(3-fluorophenyl)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF4N/c13-9-4-5-10(12(15,16)17)18-11(9)7-2-1-3-8(14)6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHZDBGSGMKZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(3-fluorophenyl)-6-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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